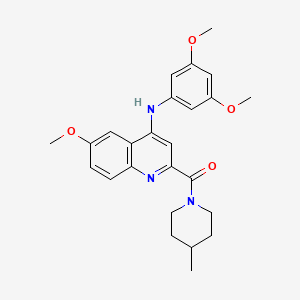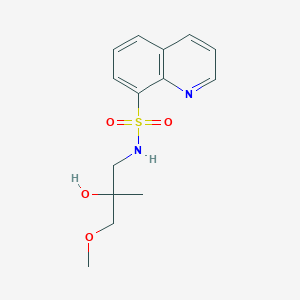![molecular formula C20H23F3N4O2 B2511843 N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide CAS No. 1147707-31-0](/img/structure/B2511843.png)
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with biological activities, which can provide insights into the potential characteristics and activities of the compound . These derivatives are synthesized and evaluated for their pharmacological properties, including anti-inflammatory, antipsychotic, antitumor, antibacterial, and anti-acetylcholinesterase activities .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves a multi-step process, starting with the formation of an intermediate, such as chloroacetylated amino benzothiazoles, followed by a reaction with substituted piperazines in the presence of a base . Other methods include microwave irradiation techniques or conventional synthesis, characterized by spectral data and microanalysis to ensure purity . These methods could potentially be adapted for the synthesis of "N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their interaction with biological targets. Docking studies, such as those carried out against the COX-2 enzyme, help to reveal the binding interactions and confirm the mechanism of action of active compounds . Similarly, structure-affinity relationships can determine the features responsible for receptor affinity in the case of serotonin and dopamine receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives are essential for their pharmacological evaluation. For instance, the reaction between chloroacetylated intermediates and substituted piperazines leads to the formation of the desired acetamide analogs . The reactivity of these compounds with biological targets is then assessed through various in vivo and in vitro assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are important for their biological activity and therapeutic potential. These properties are often inferred from structural elucidation techniques like EI-MS, IR, and NMR . The cytotoxicity and therapeutic index of these compounds are also evaluated to determine their suitability as drug candidates .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biodistribution for PET Imaging
One study focused on the synthesis and biodistribution of a related compound, [11C]R116301, as a promising positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. The compound showed a high radiochemical yield and specific activity, with biodistribution revealing preferential accumulation in regions associated with NK1 receptor expression, indicating its potential for in vivo visualization of NK1 receptors using PET (M. V. D. Mey et al., 2005).
Antitumor Activity
Another line of research explored the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showcasing the role of structural analogs in therapeutic applications. Certain compounds exhibited promising inhibitory effects on different cell lines, highlighting their potential as antitumor agents (M. Albratty et al., 2017).
Insecticidal Assessment
Research into the insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, presents an application of these compounds in agriculture. The study synthesized new derivatives and evaluated them as insecticidal agents, demonstrating the diverse applications of such compounds beyond medical uses (A. Fadda et al., 2017).
Pharmacological Activity
The design, synthesis, and pharmacological activity evaluation of substituted 1,2,3,6-tetrahydropyrimidine-5-carbonitrile further exemplifies the therapeutic potential of these compounds. This research aimed to explore the anticancer and anti-inflammatory activities of benzothiazole, pyrimidine, and piperazine nucleus derivatives, underscoring the compounds' significant in-vitro anti-inflammatory activity and their ability to inhibit cancer (Savita G. Ghule et al., 2013).
Marine Actinobacterium Metabolites
Exploration of bioactive metabolites from marine actinobacterium Streptomyces sp. KMM 7210, including compounds structurally related to the initial query, highlights the search for new bioactive substances from natural sources. These metabolites were evaluated for cytotoxic activities, contributing to the discovery of potential new drugs from marine organisms (M. P. Sobolevskaya et al., 2007).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c21-20(22,23)16-6-2-1-5-15(16)18(29)27-11-9-26(10-12-27)13-17(28)25-19(14-24)7-3-4-8-19/h1-2,5-6H,3-4,7-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXWQJMZGPUJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/no-structure.png)
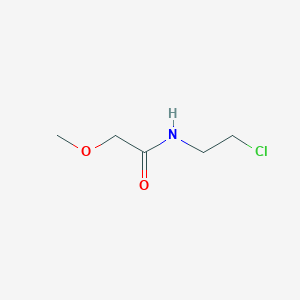
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)
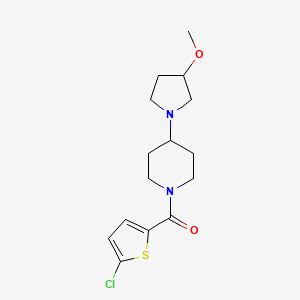
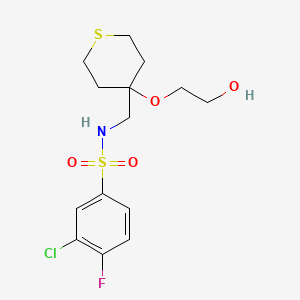
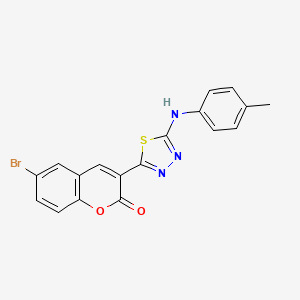
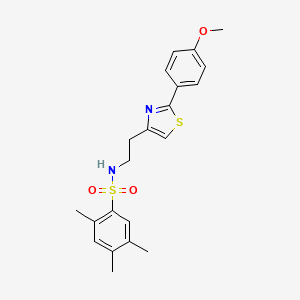


![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)

